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molecular formula C6H7ClN2O B8735470 1,4-Dimethyl-1H-pyrazole-3-carbonyl chloride CAS No. 861585-80-0

1,4-Dimethyl-1H-pyrazole-3-carbonyl chloride

Cat. No. B8735470
M. Wt: 158.58 g/mol
InChI Key: YYWXFOSSUCTXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658635B2

Procedure details

Thionyl chloride (4 ml) was added to 1,4-dimethyl-1H-pyrazole-3-carboxylic acid (0.5 g) and the reaction was heated at 80° C. for 2 h. Further thionyl chloride (2 ml) was added and the reaction was heated at 80° C. for 1 h. The reaction was evaporated, then azeotroped with toluene to give title compound, 511 mg.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5][N:6]1[CH:10]=[C:9]([CH3:11])[C:8]([C:12]([OH:14])=O)=[N:7]1>>[CH3:5][N:6]1[CH:10]=[C:9]([CH3:11])[C:8]([C:12]([Cl:3])=[O:14])=[N:7]1

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.5 g
Type
reactant
Smiles
CN1N=C(C(=C1)C)C(=O)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated at 80° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was evaporated
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C(=C1)C)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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